1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid is a tripeptide composed of glycine, hydroxyproline, and proline This compound is notable for its role in collagen synthesis and its presence in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid can be synthesized through peptide coupling reactions. The process typically involves the use of protected amino acids, which are sequentially coupled using coupling reagents like carbodiimides. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of glycyl-hydroxyprolyl-proline may involve enzymatic synthesis using specific proteases that can catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the peptide.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyproline residue, potentially affecting the peptide’s stability and function.
Reduction: Reduction reactions can be used to modify the peptide’s structure, although they are less common for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and other hydrides can be employed.
Substitution Reagents: Various alkylating agents can be used under mild conditions to introduce new functional groups.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxyproline derivatives, while substitution can introduce new functional groups at the glycine or proline residues.
Scientific Research Applications
1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is studied for its role in collagen synthesis and its effects on cell signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: It is used in the production of collagen-based products and as a dietary supplement to support connective tissue health.
Mechanism of Action
The mechanism of action of glycyl-hydroxyprolyl-proline involves its incorporation into collagen fibers, where it helps stabilize the triple-helix structure. The hydroxyproline residue plays a crucial role in maintaining the stability and strength of collagen. Additionally, the peptide can interact with cell surface receptors, influencing cell signaling pathways related to growth and repair.
Comparison with Similar Compounds
Prolyl-hydroxyprolyl-glycine: Another tripeptide with similar structural features but different biological activities.
Hydroxyprolyl-glycine-proline: This compound shares the hydroxyproline and proline residues but has a different sequence, affecting its function.
Uniqueness: 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific sequence and the presence of hydroxyproline, which is essential for collagen stability. Its ability to influence collagen synthesis and cell signaling pathways sets it apart from other similar peptides.
Properties
CAS No. |
22028-82-6 |
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Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-1-[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)15-6-7(16)4-9(15)11(18)14-3-1-2-8(14)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 |
InChI Key |
QEWLAXQBHYLUSH-VGMNWLOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2C[C@H](CN2C(=O)CN)O)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glycylhydroxyprolylproline; Tripeptide-6; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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